molecular formula C19H27NO5 B3099656 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354486-75-1

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid

Cat. No. B3099656
CAS RN: 1354486-75-1
M. Wt: 349.4 g/mol
InChI Key: KVRRXHHSBFJMFJ-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C19H27NO5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Hydrogenations

The compound has been used in the preparation of (2S,4S)-MOD-BPPM, a key component in asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives. This process is significant for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and fine chemicals (Takahashi & Achiwa, 1989).

Selective Removal of Protecting Groups

The tert-butoxycarbonyl group, which is part of the compound , can be selectively removed using specific reagents and conditions. This is particularly important in peptide synthesis, where protecting groups are used to shield functional groups from reaction conditions (Bodanszky & Bodanszky, 2009).

Synthesis of Oxazolidinones

It has been used in the synthesis of oxazolidinones, which are valuable as chiral auxiliaries in asymmetric synthesis. These compounds are important in the synthesis of a wide range of biologically active molecules (Brenner, Vecchia, Leutert, & Seebach, 2003).

Novel Tert-butoxycarbonylation Reagent

The compound has been explored as a tert-butoxycarbonylation reagent for acidic proton-containing substrates. This application is significant for the modification of compounds in organic synthesis (Saito, Ouchi, & Takahata, 2006).

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives

It has been employed in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, which are important building blocks in organic synthesis and pharmaceutical research (Xue, He, Roderick, Corbett, & Decicco, 2002).

Structural Studies

The compound has been used in structural studies to understand the conformation and configuration of pyrrolidine rings, aiding in the design of new compounds with desired physical and chemical properties (Yuan, Cai, Huang, & Xu, 2010).

properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-propan-2-ylphenoxy)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-12(2)14-8-6-7-9-16(14)24-13-10-15(17(21)22)20(11-13)18(23)25-19(3,4)5/h6-9,12-13,15H,10-11H2,1-5H3,(H,21,22)/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRRXHHSBFJMFJ-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid

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